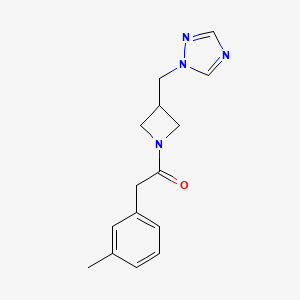
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazole derivatives, including compounds like 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one, often involves the [1,2,3]-triazoles formation through regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. This method provides a versatile route for generating a wide variety of triazole derivatives by allowing for the incorporation of different alkynes and azides into the reaction (Tornøe, Christensen, & Meldal, 2002).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using X-ray crystallography, NMR spectroscopy, and computational methods. For instance, the X-ray structure analysis of azetidin-2-one derivatives provides critical information on the molecular geometry and structural configuration of these compounds (Sharma, Venugopalan, & Bhaduri, 2003).
Chemical Reactions and Properties
Triazole derivatives participate in a variety of chemical reactions, contributing to their diverse chemical properties. They can react with thiosemicarbazide, alkyl carbodithioate, and benzaldehyde to give different derivatives like thiosemicarbazone, alkylidenehydrazinecarbodithioate, and 3-phenylprop-2-en-1-one-1,2,3-triazole derivatives, showcasing their versatility in organic synthesis (Abdelriheem, Mohamed, & Abdelhamid, 2017).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, can be significantly influenced by the nature of the substituents on the triazole ring. Studies like those conducted by Sharma, Venugopalan, and Bhaduri (2003) provide insights into the physical characteristics of these compounds through X-ray crystallography and other analytical techniques.
Chemical Properties Analysis
The chemical properties of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one, such as reactivity, stability, and potential biological activity, can be inferred from the functional groups present in its structure. The presence of the triazole ring imparts unique chemical reactivity, allowing for further functionalization and the formation of complex molecules (Abdelriheem, Mohamed, & Abdelhamid, 2017).
科学的研究の応用
Antiviral Activity Against COVID-19
A study by Rashdan et al. (2021) focused on the synthesis of novel potential thiadiazole-based molecules containing the 1,2,3-triazole moiety. These compounds were evaluated for their antiviral activity against COVID-19 by targeting the main coronavirus protease, crucial for viral replication. The synthesis pathway involved derivatives closely related to the compound of interest, showcasing the potential of such chemical structures in developing antiviral agents through structure-aided virtual screening approaches (Rashdan et al., 2021).
Synthetic Methodologies for Triazole Compounds
Tornøe et al. (2002) highlighted the significance of the cycloaddition of azides to alkynes as a pivotal synthetic route to 1H-[1,2,3]-triazoles. This study provides a foundation for understanding the synthetic versatility of triazole compounds, including those structurally related to the compound in focus. The methodology demonstrates the efficient and regiospecific synthesis of 1,4-substituted [1,2,3]-triazoles, underlining the importance of such chemical transformations in creating compounds with potential biological activities (Tornøe et al., 2002).
Luminescent Properties of Triazole Compounds
The study by Bai et al. (2017) on quinoline-triazoles, including compounds with structural motifs similar to the compound of interest, revealed the relationship between lattice H-bonding interactions and crystal growth direction. This research underlines the potential of such compounds in material science, particularly in developing luminescent materials with thermal stability and specific emissive properties. The work provides insights into the utility of triazole derivatives in creating advanced materials with desirable optical characteristics (Bai et al., 2017).
特性
IUPAC Name |
2-(3-methylphenyl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-3-2-4-13(5-12)6-15(20)18-7-14(8-18)9-19-11-16-10-17-19/h2-5,10-11,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKPECHRARJXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{(E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}isonicotinohydrazide](/img/structure/B2483133.png)

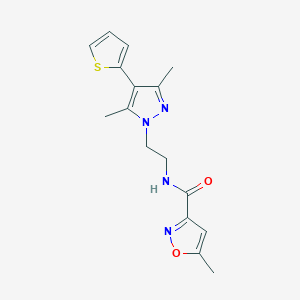
![N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2483139.png)
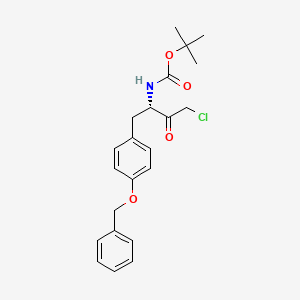
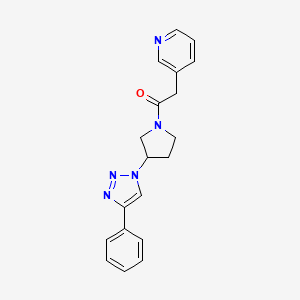
![2,4,6-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2483143.png)
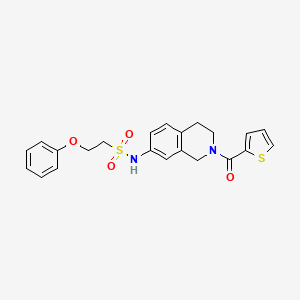

![3-Propan-2-yl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2483147.png)
![{4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2483149.png)
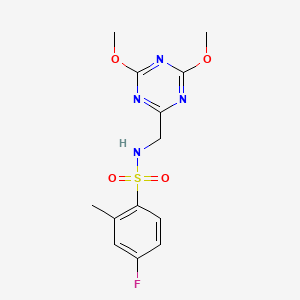

![2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2483156.png)